4-Fluoro-3-methylbutanoic acid

Descripción

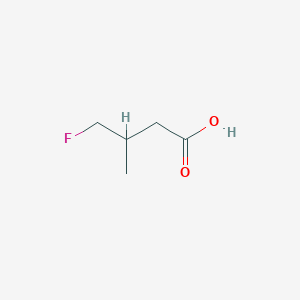

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMTAKPNCQPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298605 | |

| Record name | Butanoic acid, 4-fluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314903-64-4 | |

| Record name | Butanoic acid, 4-fluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314903-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-fluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylbutanoic Acid and Analogous Fluorinated Carboxylic Acids

Strategies for Carbon-Fluorine Bond Formation in Carboxylic Acid Scaffolds

The creation of a carbon-fluorine bond is a pivotal step in the synthesis of fluorinated carboxylic acids. Various strategies have been developed, broadly categorized into nucleophilic and electrophilic fluorination, as well as specialized techniques like bromofluorination.

Nucleophilic Fluorination Approaches Utilizing Various Fluorinating Agents

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion as a nucleophile to displace a leaving group on the carboxylic acid scaffold. A variety of fluorinating agents are available for this purpose, each with its own advantages and limitations. Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Recent advancements have focused on overcoming the challenges associated with the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. acs.orgacs.org For instance, the use of crown ethers or ionic liquids can enhance the solubility and reactivity of alkali metal fluorides. harvard.edu A silver-catalyzed decarboxylative fluorination of carboxylic acids using a nucleophilic fluoride source has also been developed, offering a method for synthesizing a wide range of fluorinated compounds under mild conditions. acs.orgbohrium.com This approach demonstrates good functional-group tolerance and is useful for late-stage fluorination. acs.org Deoxyfluorinating reagents like (diethylamino)sulfur trifluoride (DAST) and its derivatives are also employed to convert carboxylic acids directly into acyl fluorides, which can then be further manipulated. nih.govbeilstein-journals.org

| Fluorinating Agent | Key Characteristics | Typical Applications |

|---|---|---|

| Potassium Fluoride (KF) | Inexpensive, readily available. Often requires phase-transfer catalysts or crown ethers to enhance reactivity. | Displacement of halides and sulfonates. |

| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, more reactive than alkali metal fluorides. | General purpose nucleophilic fluorination. |

| (Diethylamino)sulfur Trifluoride (DAST) | Deoxyfluorinating agent. | Conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides. beilstein-journals.org |

| Et3N·3HF | Used in silver-catalyzed decarboxylative fluorination. | Synthesis of primary, secondary, and tertiary fluorides from unactivated carboxylic acids. acs.org |

Electrophilic Fluorination Techniques in Carboxylic Acid Synthesis

Electrophilic fluorination introduces a fluorine atom with a partial positive charge to a nucleophilic carbon center. This approach has become more prevalent with the development of stable and easy-to-handle electrophilic fluorinating reagents. acs.org Prominent among these are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orggoogle.com

These reagents are often used in the fluorination of enolates or silyl (B83357) enol ethers derived from carboxylic acid precursors. acs.org For example, the α-fluorination of carboxylic acids can be achieved by generating the corresponding enolate and reacting it with an electrophilic fluorine source. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor, proceeding through a radical mechanism under mild, visible-light-promoted conditions. nih.gov Furthermore, a direct β-C(sp³)–H fluorination of free carboxylic acids has been reported, utilizing a palladium catalyst and an external oxidant in combination with a nucleophilic fluoride source, representing a significant advance in C-H activation chemistry. chemrxiv.orginnovations-report.com

| Fluorinating Agent | Description | Application in Carboxylic Acid Synthesis |

|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | A stable, crystalline solid. | α-fluorination of carbonyl compounds. acs.org |

| Selectfluor® | A highly effective and versatile electrophilic fluorinating agent. | Used in photoredox-catalyzed decarboxylative fluorination and electrophilic fluorodesilylation. google.comnih.govacs.orgfigshare.comorganic-chemistry.org |

| N-Trifluoromethylthiophthalimide | A shelf-stable reagent used for deoxygenated fluorination. rsc.org | Synthesis of acyl fluorides from carboxylic acids. rsc.org |

Bromofluorination and Subsequent Derivatization

Bromofluorination involves the addition of bromine and fluorine across a double bond. This method can be applied to unsaturated precursors of carboxylic acids. The resulting bromofluoro compound can then be further derivatized, for instance, by removing the bromine atom through reduction or by converting it to other functional groups, ultimately leading to the desired fluorinated carboxylic acid.

Stereoselective Synthesis of Chiral Fluorinated Butanoic Acids

The introduction of a fluorine atom can create a new stereocenter, making the stereoselective synthesis of chiral fluorinated carboxylic acids a critical area of research.

Asymmetric Synthesis Approaches for Enantiopure Fluorinated Carboxylic Acids

Achieving high enantioselectivity in the synthesis of fluorinated carboxylic acids often involves the use of chiral catalysts or auxiliaries. Organocatalysis has proven to be a powerful strategy. For example, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, creating two new stereocenters with high enantioselectivity. nih.govrsc.org

Another approach involves the use of chiral metal complexes. For instance, chiral Ni(II) complexes have been utilized for the stereoselective synthesis of various fluorinated amino acids, demonstrating the potential for this strategy to be applied to other chiral fluorinated carboxylic acids. nih.gov Biocatalytic methods, such as the use of enzymes, are also emerging as a promising avenue for the asymmetric synthesis of fluorinated compounds. the-innovation.orgchemrxiv.org For example, the desymmetrization of prochiral substrates using enzymes can lead to enantiopure fluorinated intermediates. acs.org

Diastereoselective Control in the Formation of Fluorinated Stereocenters

When a molecule already contains one or more stereocenters, the introduction of a fluorine atom requires control over the diastereoselectivity of the reaction. Substrate-controlled diastereoselectivity is a common strategy, where the existing stereocenter(s) direct the approach of the fluorinating agent.

For example, the fluorination of cyclic ketones bearing a pre-existing stereocenter can be controlled by the choice of catalyst. acs.org In some cases, the fluorine atom itself can influence the stereochemical outcome of subsequent reactions, a phenomenon known as the "fluorine gauche effect." rsc.org Catalyst-controlled diastereoselectivity offers another level of control, where the chiral catalyst can override the directing effect of the substrate to favor a particular diastereomer. This has been demonstrated in the fluorination of chiral allylic amines. researchgate.net

Precursor Synthesis and Intermediate Derivatization Strategies

A key strategy for synthesizing analogous fluorinated butyric acids involves the ring-opening of epoxy ester precursors. For instance, the synthesis of 4-fluoro-3-hydroxybutyric acid is achieved by treating an epoxy ester with triethylamine (B128534) trihydrofluoride, which serves as the fluoride source to open the epoxide ring, thereby installing both the fluorine and hydroxyl functionalities in a single step researchgate.net. This approach highlights a common theme in fluorination chemistry: the transformation of a pre-existing functional group (an epoxide) into a fluorinated analogue.

Another prevalent strategy involves the derivatization of a functional group to facilitate nucleophilic fluorination. This can be seen in the synthesis of fluorinated amino acids where a hydroxyl group in a precursor molecule is converted into a better leaving group, such as a tosylate. This derivatization makes the carbon atom more susceptible to nucleophilic attack by a fluoride ion, enabling the precise introduction of fluorine.

For other analogous structures, such as β-amino acids that are precursors to pharmaceuticals, synthetic routes may involve the asymmetric hydrogenation of α,β-unsaturated esters followed by stereoselective rearrangements to install the desired chiral centers researchgate.net. The introduction of fluorine can occur either before or after the construction of the main carbon chain, depending on the availability of fluorinated starting materials.

Derivatization is also employed as a broader synthetic strategy to activate carboxylic acids for subsequent transformations. While often used for analytical purposes to make carboxylic acids volatile for gas chromatography, in a synthetic context, derivatization converts the carboxyl group into a more reactive species, such as an ester or thioester nih.govresearchgate.netthermofisher.com. This intermediate can then undergo further reactions, including reduction, alkylation, or coupling, before being hydrolyzed back to the carboxylic acid at a later stage.

Table 1: Selected Precursor Strategies for Fluorinated Carboxylic Acids

| Precursor Type | Derivatization/Reaction Strategy | Target Functionality | Reference |

|---|---|---|---|

| Epoxy ester | Ring-opening with fluoride source (e.g., Et3N·3HF) | β-fluoro, γ-hydroxy acid | researchgate.net |

| α,β-Unsaturated ester | Asymmetric hydrogenation | Chiral carbon backbone | researchgate.net |

| Malonic acid derivative | Silver-catalyzed decarboxylative fluorination | α-fluorocarboxylic acid | organic-chemistry.org |

| Aliphatic alcohol | Conversion to tosylate followed by nucleophilic fluorination | Alkyl fluoride | N/A |

| Carboxylic acid | Conversion to ester or thioester | Activated intermediate for coupling | nih.govresearchgate.netthermofisher.com |

Amide Coupling Protocols for Carboxylic Acid Functionalization, Including Acyl Fluoride Intermediates

The formation of an amide bond is a fundamental transformation in organic chemistry, and for fluorinated carboxylic acids like 4-fluoro-3-methylbutanoic acid, this functionalization is often achieved through activation of the carboxyl group. A particularly effective method involves the use of acyl fluoride intermediates, which offer a balance of stability and reactivity that is advantageous compared to other acyl halides nih.govresearchgate.net. Acyl fluorides are less susceptible to hydrolysis than acyl chlorides but are more reactive than many activated esters, with reduced steric hindrance around the carbonyl carbon nih.govrsc.org.

These properties make acyl fluoride-mediated coupling protocols especially suitable for challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, where standard coupling methods may fail or provide low yields rsc.org.

The conversion of a carboxylic acid to an acyl fluoride is typically accomplished using a deoxyfluorinating agent. A wide array of modern reagents can achieve this transformation under mild conditions. These reagents can be broadly categorized and include sulfur-based reagents and other specialized compounds.

Key Deoxyfluorinating Reagents for Acyl Fluoride Synthesis:

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are classic sulfur-based reagents for this conversion beilstein-journals.orgorganic-chemistry.org.

XtalFluor-E® is another aminodifluorosulfonium salt that effectively promotes deoxofluorination at room temperature beilstein-journals.orgorganic-chemistry.org.

Pentafluoropyridine (PFP) has emerged as a cheap, bench-stable, and non-corrosive reagent for generating acyl fluorides from carboxylic acids under mild conditions nih.govacs.org.

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) is a solid, easy-to-handle reagent that converts carboxylic acids to acyl fluorides, which can then be used in one-pot amidation protocols nih.govresearchgate.netbeilstein-journals.org.

A significant advantage of these modern protocols is the ability to perform a one-pot synthesis. In this approach, the carboxylic acid is first treated with the deoxyfluorinating reagent to generate the acyl fluoride in situ. Without isolation, the amine is then added to the reaction mixture, yielding the final amide product. This procedure is highly efficient, reduces handling of potentially sensitive intermediates, and often results in high yields nih.govnih.govacs.orgsemanticscholar.org. For example, the use of PFP allows for the in situ formation of the acyl fluoride, which can then be directly coupled with an amine to provide the corresponding amide in good to excellent yields nih.govacs.org. Similarly, BT-SCF3 has been effectively used in one-pot protocols to form various amides, including dipeptides, under mild conditions nih.govresearchgate.net.

Table 2: Comparison of Reagents for One-Pot Acyl Fluoride Generation and Amidation

| Reagent | Reagent Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Deoxo-Fluor® | Sulfur trifluoride | More thermally stable than DAST; versatile | Room temperature or gentle heating | beilstein-journals.orgorganic-chemistry.org |

| XtalFluor-E® | Difluorosulfonium salt | Mild conditions; simple workup (filtration) | Room temperature, EtOAc | beilstein-journals.orgorganic-chemistry.org |

| Pentafluoropyridine (PFP) | Pyridine (B92270) derivative | Inexpensive, bench-stable, non-corrosive | Room temp, MeCN, with base (e.g., DIPEA) | nih.govacs.org |

| BT-SCF3 | Benzothiazolium salt | Solid, easy-to-handle; mild, operational simplicity | Room temp, with base (e.g., DIPEA) | nih.govresearchgate.netbeilstein-journals.org |

| (Me4N)SCF3 | Solid reagent | Bench-stable, high functional group tolerance | Room temperature, base- and additive-free | organic-chemistry.org |

| Cyanuric Fluoride | Triazine derivative | Effective fluorinating agent | Room temperature, CH2Cl2, with base (e.g., Pyridine) | beilstein-journals.org |

The choice of reagent and conditions can be tailored to the specific substrates. For less nucleophilic amines, such as electron-deficient anilines, heating may be required after the initial acyl fluoride formation to drive the amidation to completion nih.gov. The development of these advanced protocols has made the synthesis of amides from carboxylic acids via acyl fluoride intermediates a robust and widely applicable strategy.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methylbutanoic Acid

Influence of Fluorine Substitution on Carboxylic Acid Acidity and Reactivity Profiles

The presence of a fluorine atom in 4-fluoro-3-methylbutanoic acid significantly influences its acidity and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. researchgate.net This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion after deprotonation. libretexts.org The stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, which is reflected in a lower pKa value compared to its non-fluorinated analog, butanoic acid.

The table below illustrates the effect of halogen substitution and position on the pKa of butanoic acid.

Table 1: pKa Values of Halogenated Butanoic Acids

| Compound | pKa |

|---|---|

| Butanoic acid | ~4.82 |

| 2-Chlorobutanoic acid | 2.86 pressbooks.pub |

| 3-Chlorobutanoic acid | 4.05 pressbooks.pub |

| 4-Chlorobutanoic acid | 4.52 pressbooks.pub |

Note: A lower pKa value indicates a stronger acid.

The electron-withdrawing nature of fluorine also affects the reactivity of the molecule. The partial positive charge induced on the carbon skeleton can influence how the molecule interacts with nucleophiles and electrophiles in various chemical reactions.

Reaction Pathways and Mechanistic Studies of Carbon-Fluorine Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and transformation a significant challenge. youtube.com However, various methods have been developed to cleave this robust bond, often involving transition metal catalysts or enzymatic processes.

Studies on aliphatic C-F bond activation have shown that the reactivity can be influenced by the substitution pattern of the carbon atom. For instance, the reactivity of monofluorinated aliphatic C-F bonds with certain zirconium hydride complexes decreases in the order of primary > secondary > tertiary. nih.gov This suggests that the C-F bond in this compound, being on a primary carbon, could be susceptible to certain activation methods.

Mechanistic investigations into C-F bond cleavage have revealed several pathways:

Oxidative Addition: Transition metal complexes can insert into the C-F bond, a process known as oxidative addition. mdpi.com

Reductive Cleavage: The C-F bond can be cleaved by single electron transfer from a photoredox catalyst, generating a carbon radical. nih.gov

Enzymatic Cleavage: Certain microbial enzymes, known as dehalogenases, are capable of cleaving C-F bonds under mild physiological conditions. researchgate.net Some metalloenzymes can catalyze the hydroxylation of fluorinated substrates, leading to C-F bond cleavage. nih.gov

While specific studies on the C-F bond transformations of this compound were not identified in the search results, the general principles of C-F bond activation in aliphatic fluorinated compounds provide a framework for understanding its potential reactivity in this regard.

Derivatization Strategies for Diverse Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These transformations are crucial for synthesizing new molecules with potentially altered biological activities or for creating building blocks for more complex structures.

Common derivatization strategies for carboxylic acids include:

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst. This is a fundamental transformation in organic synthesis.

Amide Formation: The reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent, yields an amide. dntb.gov.ua Various reagents can be used to activate the carboxylic acid for this transformation. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride) using reagents like thionyl chloride or oxalyl chloride. These acyl halides are versatile intermediates for the synthesis of esters, amides, and other derivatives.

The presence of the fluorine atom in this compound can potentially influence the conditions required for these derivatization reactions due to its electronic effects.

Stereochemical Considerations in Fluorinated Butanoic Acid Research

Chiral Centers and Enantiomeric Forms of Butanoic Acid Derivatives

A chiral center is a key feature that imparts stereoisomerism to a molecule. It is typically a carbon atom bonded to four different atoms or groups. libretexts.orgstudy.com Molecules with a single chiral center exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org

In the case of 4-Fluoro-3-methylbutanoic acid, the carbon atom at the third position (C3) is a chiral center. This is because it is attached to four distinct substituents:

A hydrogen atom (-H)

A methyl group (-CH₃)

A fluoromethyl group (-CH₂F)

A carboxymethyl group (-CH₂COOH)

Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-4-Fluoro-3-methylbutanoic acid and (S)-4-Fluoro-3-methylbutanoic acid. These enantiomers have identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and other chiral molecules.

| Substituent | Chemical Formula |

|---|---|

| Hydrogen | -H |

| Methyl | -CH₃ |

| Fluoromethyl | -CH₂F |

| Carboxymethyl | -CH₂COOH |

The synthesis of such fluorinated compounds often results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. lumenlearning.com

Impact of Fluorine Atom Position on Molecular Conformation and Stereochemical Outcomes

The position of the fluorine atom significantly influences the molecule's three-dimensional shape, or conformation, due to stereoelectronic effects. The high electronegativity of fluorine creates a strong C-F bond and alters the electronic properties of adjacent bonds. nih.gov

One of the key phenomena is the "gauche effect," where the presence of vicinal fluorine atoms can stabilize a gauche conformation (a 60° dihedral angle) over an anti conformation (180°). nih.govmdpi.com In molecules like this compound, the fluorine on C4 can influence the rotational preference around the C3-C4 bond. This conformational preference can affect how the molecule binds to enzyme active sites or chiral catalysts.

Research on related fluorinated systems has demonstrated that:

Conformational Constraint : Fluorination can limit the number of low-energy conformations a molecule can adopt. For instance, studies on fluorinated macrocycles show that fluorination can alter the equilibrium between different conformers, such as cis and trans amide isomers. nih.gov

Stereochemical Control : The presence of fluorine can direct the stereochemical outcome of a reaction. The steric bulk and electronic effects of the fluorine atom can block or favor attack from a particular face of the molecule, leading to the preferential formation of one stereoisomer over another.

Acidity Alteration : The inductive electron-withdrawing effect of fluorine increases the acidity (lowers the pKa) of nearby carboxylic acid groups. nih.gov This can influence reaction rates and equilibria in stereoselective synthesis.

| Property | Impact of Fluorine Atom | Reference |

|---|---|---|

| Molecular Conformation | Can stabilize specific conformations (e.g., gauche effect) and restrict bond rotation. | nih.govmdpi.com |

| Acidity (pKa) | Increases the acidity of nearby acidic protons due to inductive effects. | nih.gov |

| Stereochemical Reactions | Can influence the diastereoselectivity or enantioselectivity of a reaction by steric or electronic guidance. | |

| Binding Affinity | Altered conformation and electronic profile can change how the molecule interacts with biological receptors or enzymes. | nih.gov |

Enantioselective Analytical Techniques for Chiral Fluorinated Compounds

The separation and analysis of enantiomers from a racemic mixture is a critical challenge in stereochemical research. Several enantioselective analytical techniques are employed for chiral fluorinated compounds.

Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For fluorinated arylcarboxylic acids, hydrolase-catalyzed kinetic resolution has been effective. mdpi.comresearchgate.net In this process, a racemic ester is treated with a lipase, which selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. mdpi.com The resulting acid and ester can then be separated by standard chromatographic methods.

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC involves using a chiral stationary phase (CSP). The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus separation. This technique is highly effective for the analysis and purification of enantiomers of fluorinated carboxylic acids. mdpi.comnih.gov

Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. Often, carboxylic acids must first be converted to a more volatile derivative, such as a methyl ester, before analysis. researchgate.net

Diastereomeric Derivatization: This classic resolution technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. lumenlearning.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or non-chiral chromatography. Afterward, the chiral auxiliary can be cleaved to yield the pure enantiomers. lumenlearning.com

| Technique | Principle | Application to Fluorinated Acids | Advantages |

|---|---|---|---|

| Enzymatic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. | Effective for resolving racemic esters of fluorinated carboxylic acids. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for both analytical and preparative scale separation. mdpi.comnih.gov | Direct separation, high resolution, applicable to a wide range of compounds. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Requires derivatization to a more volatile form (e.g., ester). researchgate.net | High efficiency and sensitivity for volatile analytes. |

| Diastereomeric Derivatization | Conversion of enantiomers to separable diastereomers. | Applicable by reacting the acid with a chiral alcohol or amine. lumenlearning.com | Allows separation using standard, non-chiral chromatography. |

Advanced Spectroscopic Characterization and Analytical Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For 4-Fluoro-3-methylbutanoic acid, a combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides a comprehensive picture of its atomic connectivity and isomeric purity.

¹⁹F NMR for Unbiased Fluorine Detection and Quantification

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for analyzing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR detection, with a receptivity close to that of protons wikipedia.orghuji.ac.il. This technique offers a direct and unbiased method for detecting and quantifying fluorine-containing molecules.

In the case of this compound, the fluorine atom is attached to a primary carbon. The ¹⁹F NMR spectrum is expected to show a single resonance with a chemical shift in the typical range for fluoroalkanes, specifically around -200 to -220 ppm relative to a CFCl₃ standard wikipedia.org. The signal would be split into a triplet due to coupling with the two adjacent protons of the methylene (B1212753) (-CH₂F) group. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it highly specific wikipedia.orghuji.ac.il. Furthermore, because of the high natural abundance and sensitivity of the ¹⁹F nucleus, the integrated area of this signal can be used for accurate quantification of the compound in a mixture, provided appropriate relaxation delays are used during data acquisition huji.ac.il.

¹H and ¹³C NMR for Molecular Structure and Isomeric Analysis

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby nuclei through inductive effects and introduces characteristic spin-spin couplings.

In the ¹H NMR spectrum, the protons on the fluorinated methylene group (H-4) are expected to appear as a doublet of triplets, due to a large geminal coupling to the fluorine atom (²JHF) and a smaller vicinal coupling to the adjacent methine proton (³JHH). The other protons would exhibit chemical shifts and multiplicities influenced by their proximity to the fluorine and the carboxylic acid group.

In the ¹³C NMR spectrum, the carbon atom directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The influence of the fluorine atom diminishes with distance, but smaller two-bond (²JCF) and three-bond (³JCF) couplings can often be observed on C-3 and C-2, respectively, providing further structural confirmation.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 (COOH) | ¹³C | ~178-180 | Singlet (or small coupling to H-2) |

| 2 (CH₂) | ¹³C | ~40-42 | Triplet (³JCF ≈ 3-5 Hz) |

| 2 (CH₂) | ¹H | ~2.3-2.5 | Doublet of doublets |

| 3 (CH) | ¹³C | ~30-35 | Doublet (²JCF ≈ 15-20 Hz) |

| 3 (CH) | ¹H | ~2.1-2.3 | Multiplet |

| 4 (CH₂F) | ¹³C | ~80-85 | Doublet (¹JCF ≈ 160-170 Hz) |

| 4 (CH₂F) | ¹H | ~4.4-4.6 | Doublet of triplets (²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz) |

| 5 (CH₃) | ¹³C | ~15-18 | Doublet (³JCF ≈ 4-6 Hz) |

| 5 (CH₃) | ¹H | ~1.0-1.2 | Doublet |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fluorine Speciation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For fluorinated compounds, MS can confirm the presence and number of fluorine atoms.

Under electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z 120. However, for short-chain carboxylic acids, this peak can be weak youtube.com. The fragmentation pattern is expected to be characteristic. Key fragmentation pathways for aliphatic carboxylic acids include the loss of hydroxyl ([M-OH]⁺) and carboxyl ([M-COOH]⁺) groups youtube.com. For this compound, this would lead to fragments at m/z 103 and m/z 75, respectively. Another common fragmentation is the McLafferty rearrangement, which for this molecule would likely result in a prominent peak at m/z 60 youtube.commassbank.eu. Cleavage of the C-C bonds in the alkyl chain and loss of HF (m/z 100) are also plausible fragmentation pathways.

For fluorinated carboxylic acids analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common initial fragmentation step is the loss of carbon dioxide (CO₂) from the carboxylate anion nih.gov. Subsequent fragmentation of the resulting perfluoroalkyl anion can be complex and may involve fluorine migrations nih.govwell-labs.com.

Infrared (IR) and Electronic Circular Dichroism (ECD) Spectroscopy for Functional Group and Stereochemical Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer libretexts.org.

C-H Stretch: Absorptions between 3000 and 2850 cm⁻¹ due to the stretching of the sp³ C-H bonds in the alkyl chain libretexts.orgspecac.com.

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹, indicative of the carbonyl group of the carboxylic acid libretexts.org.

C-F Stretch: A strong, characteristic band in the 1110-1000 cm⁻¹ region, confirming the presence of the monofluorinated alkyl group wikipedia.orgspectroscopyonline.com.

Since this compound possesses a stereocenter at the C-3 position, it is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules msu.edunih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. While the molecule itself may have weak chromophores, its absolute stereochemistry can be determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations bohrium.com. Alternatively, the chiral carboxylic acid can be complexed with an achiral, chromophoric host, such as a bis-zinc porphyrin tweezer. This host-guest interaction induces a predictable helicity in the host, resulting in a strong ECD signal (a bisignate Cotton Effect) whose sign can be correlated to the absolute configuration of the guest acid mtu.edu.

Emerging Spectroscopic Technologies for Fluorine-Containing Molecules

Research into the analysis of fluorine-containing molecules continues to drive the development of new and improved spectroscopic methods. These emerging technologies offer enhanced sensitivity, specificity, and applicability for compounds like this compound.

One significant area of development is in Inductively Coupled Plasma Mass Spectrometry (ICP-MS). While direct fluorine detection by conventional ICP-MS is challenging due to fluorine's high ionization potential, new methods are overcoming this limitation nih.govthermofisher.com. Techniques operating in negative-ion mode or those that form molecular adducts (e.g., BaF⁺) in the plasma allow for highly sensitive and compound-independent quantification of total fluorine thermofisher.comperkinelmer.com. This is particularly useful for tracing fluorinated compounds in complex environmental or biological matrices nih.gov. Recent advances using ionization in a plasma afterglow have reported significantly improved sensitivities for fluorine detection nih.govacs.org.

Raman spectroscopy is another powerful technique for the analysis of organofluorine compounds. The C-F bond gives rise to specific emission bands, typically in the 500-800 cm⁻¹ range epa.gov. This method can be advantageous for analysis in aqueous samples and can be enhanced through techniques like surface-enhanced Raman spectroscopy (SERS) to detect trace amounts of fluorinated substances spectroscopyonline.com. The combination of Raman spectroscopy with computational methods and machine learning is also emerging as a promising approach for identifying and distinguishing between different PFAS compounds spectroscopyonline.com.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of fluorinated compounds. Methods like Density Functional Theory (DFT) are employed to model bond angles, dipole moments, and electrostatic potential maps, which help in rationalizing the molecule's reactivity. The introduction of fluorine, the most electronegative element, creates a highly polarized C-F bond (Cδ+–Fδ−). rsc.org This polarization is a key determinant of the molecule's electronic properties and its interactions with its environment.

Table 1: Predicted NMR Chemical Shift Ranges for Functional Groups in Perfluorinated Compounds

| Functional Group | Predicted ¹⁹F NMR Chemical Shift Range (ppm) |

| CF₃ | < 90 |

| CF₂ | 110 - 130 |

| CF | > 160 |

| Data sourced from predictions for perfluorinated carboxylic acids and may serve as an estimation for similar fluorinated structures. nih.govresearchgate.net |

Molecular Modeling and Conformational Analysis of Fluorinated Systems

The presence of fluorine significantly impacts the conformational preferences of a molecule. acs.org This is due to a combination of steric and stereoelectronic effects, such as the gauche effect, where the gauche conformation is favored over the anti conformation in systems like 1,2-difluoroethane. nih.gov For 4-Fluoro-3-methylbutanoic acid, molecular modeling techniques are essential to understand its three-dimensional structure and flexibility.

Conformational analysis of fluorinated alkanes and carboxylic acids often involves computational methods to identify stable conformers. acs.orgacs.org For example, a conformational search using a force field like MMFF94, followed by higher-level DFT calculations, can identify the lowest energy conformations of a molecule. epa.gov Studies on perfluorooctanoic acid (PFOA) have identified thousands of conformers, with helical structures being the most stable for longer perfluoroalkyl chains. epa.gov The polarity of the medium can also significantly influence the conformational profile of fluorinated compounds. acs.org For this compound, the interplay between the fluorine atom, the methyl group, and the carboxylic acid function will dictate its preferred conformations, which in turn affects its physical properties and how it interacts with biological systems.

Table 2: Computational Methods in Conformational Analysis of Fluorinated Compounds

| Method | Application | Reference |

| Density Functional Theory (DFT) | Energy minimization of conformers, calculation of vibrational frequencies. | nih.govnih.gov |

| Molecular Mechanics (e.g., MMFF94) | Initial conformational search to identify a broad range of possible conformers. | epa.gov |

| Ab initio methods | High-accuracy energy calculations for key conformers. | epa.gov |

| Lanthanide Induced Shift (LIS) NMR | Experimental technique aided by computation to investigate conformational isomerism. | scilit.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fluorinated Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For fluorinated carboxylic acids, QSAR models can predict their potential biological effects and guide the design of new molecules with desired properties.

QSAR studies on carboxylic acid derivatives have been successfully used to predict their activity as, for example, HIV-1 integrase inhibitors. nih.gov These models are built using descriptors that quantify various molecular properties. Common methodologies include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and k-Nearest Neighbors (k-NN). nih.govnih.gov

The descriptors used in QSAR models for fluorinated compounds often fall into the following categories:

Steric: Related to the size and shape of the molecule.

Electrostatic: Describing the charge distribution, such as dipole moments and partial charges.

Hydrophobic: Quantifying the molecule's lipophilicity.

Topological: Describing the connectivity of atoms in the molecule.

For fluorinated carboxylic acids, QSAR studies have shown that toxicity can be related to the length of the perfluorocarbon chain, with longer chains generally exhibiting higher toxicity. researchgate.net A QSAR model for this compound would involve calculating a range of descriptors to build a statistical model that could predict its activity in various biological assays.

In Silico Prediction of Molecular Interactions and Potential Biological Modulations

In silico methods are powerful tools for predicting how a molecule like this compound might interact with biological targets such as proteins and enzymes. nih.gov These predictions can help to identify potential therapeutic applications or toxicological effects.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For fluorinated compounds, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For instance, in silico simulations have been used to study the interaction of per- and poly-fluoroalkyl substances (PFAS) with human proteins like serum albumin and organic anion transporters. nih.gov

Furthermore, advanced computational methods, including deep learning, are being developed to predict the biological activity of compounds based on their chemical structure and other high-throughput data. researchgate.netnih.gov Specialized models can even predict the effect of fluorine substitution on the activity of a drug molecule. researchgate.net Online servers are also available that can predict a wide spectrum of biological activities for a given chemical structure based on its similarity to compounds with known activities. youtube.com These in silico approaches provide a valuable first step in assessing the potential biological modulations of this compound, guiding subsequent experimental validation.

Table 3: In Silico Prediction Methods and Their Applications

| Method | Description | Potential Application for this compound |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. | Identifying potential protein targets and binding interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess stability of ligand-protein complexes. | Evaluating the stability of predicted binding modes. nih.gov |

| Deep Learning / AI Models | Uses neural networks to learn from large datasets and predict biological activities or property changes. | Predicting potential pharmacological effects or toxicity. researchgate.netnih.gov |

| PASS (Prediction of Activity Spectra for Substances) Online | Predicts a wide range of biological activities based on the structure of a compound. | Screening for potential therapeutic uses or adverse effects. youtube.com |

Applications of 4 Fluoro 3 Methylbutanoic Acid As a Chemical Building Block

Role in the Synthesis of Diverse Complex Organic Molecules and Active Pharmaceutical Ingredients

Fluorinated building blocks are widely utilized in medicinal chemistry and drug discovery to enhance the properties of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability. The butanoic acid scaffold itself is the basis for several human metabolites, and its derivatization with fluorine can alter bioactivity. researchgate.net

While direct examples for 4-Fluoro-3-methylbutanoic acid are limited, the utility of a structurally similar compound, 4-Fluoro-3-methylbenzoic acid, serves as an excellent illustration of how such molecules are employed. This analog is a versatile building block for synthesizing APIs. ossila.com Its functional groups can be used directly or easily converted into others; for example, the carboxylic acid group allows it to be attached to larger molecular scaffolds or be reduced to a hydroxyl or aldehyde group for different types of reactions. ossila.com The methyl group can also be functionalized, for instance, through benzylic bromination, to enable the synthesis of complex heterocyclic structures. ossila.com

This versatility has led to the use of 4-Fluoro-3-methylbenzoic acid in the development of highly potent therapeutic candidates, including G protein-coupled receptor kinase 2 (GRK2) inhibitors and an imidazopyridine-based anticoccidial agent with nanomolar potency. ossila.com This demonstrates the principle that small, fluorinated carboxylic acids are valuable starting materials for constructing complex and biologically active molecules.

| Building Block | Application / Synthesized Compound | Reference |

|---|---|---|

| 4-Fluoro-3-methylbenzoic acid | Synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors. | ossila.com |

| 4-Fluoro-3-methylbenzoic acid | Synthesis of an imidazopyridine-based anticoccidial agent. | ossila.com |

| 4-Fluoro-3-hydroxybutyric acid | Used as a derivative of the metabolite 3-hydroxybutyric acid, with potential applications in altering bioactivity. | researchgate.net |

Incorporation into Polyketide and Natural Product Scaffolds for Enhanced Properties

Natural products and their derivatives, particularly polyketides, are a rich source of therapeutic agents. The emerging field of synthetic biology offers powerful tools to create novel "unnatural" natural products with improved properties by incorporating unique building blocks into their biosynthetic pathways. The site-selective incorporation of fluorine into complex polyketides is a key strategy to blend the structural complexity of natural molecules with the advantageous properties of synthetic fluorinated drugs.

Research has demonstrated a method to site-selectively incorporate fluorine into complex polyketide structures to produce regioselectively fluorinated full-length molecules. This has been achieved by engineering a fluorine-selective trans-acyltransferase enzyme. This engineered enzyme can recognize and load a fluorinated extender unit, such as fluoromalonyl-CoA, onto a specific module of a polyketide synthase (PKS) assembly line where the native selecting enzyme has been inactivated.

This innovative chemo-enzymatic strategy has been successfully applied to produce site-selectively fluorinated precursors of the antibiotic erythromycin. By manipulating the pool of fluorinated extender units within an Escherichia coli host, these elaborate fluorinated compounds can be produced through fermentation. This approach allows for the precise placement of fluorine atoms within a complex natural product scaffold, which can enhance biological activity and other pharmacokinetic properties. While this research did not use this compound directly, it establishes a powerful precedent for how fluorinated carboxylic acids or their biosynthetic precursors could be integrated into natural product scaffolds to generate novel and potentially superior therapeutic agents.

| Methodology | Key Enzyme/Component | Outcome |

|---|---|---|

| Site-selective incorporation of fluorine into a polyketide backbone via a trans-AT complementation strategy. | Engineered fluorine-selective trans-acyltransferase (trans-AT). | Production of regioselectively fluorinated erythromycin precursors in vitro and in vivo (E. coli). |

| Use of a fluorinated extender unit in a PKS chain elongation reaction. | Fluoromalonyl-CoA. | Demonstrated that a fluorinated intermediate can be extended by downstream PKS modules, suggesting fluorine can be incorporated throughout the polyketide chain. |

Utility in the Development of Specialty Chemicals and Advanced Materials

The unique properties conferred by the carbon-fluorine bond make organofluorine compounds essential in the development of a wide range of specialty chemicals and advanced materials. Fluorine's high electronegativity and the strength of the C-F bond can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. Fluorinated building blocks are therefore critical in the production of agrochemicals, polymers, and electronic materials.

The butyric acid scaffold is a versatile chemical base, and the addition of fluorine can create derivatives with new functions. researchgate.net For instance, the synthesis of fluorinated butyric acids like 4-Fluoro-3-hydroxybutyric acid highlights the creation of novel chemical entities based on modifying natural metabolites. researchgate.net Such compounds can serve as precursors to other fluorinated molecules, including polymers like poly(2-fluoro-3-hydroxypropionic acid). researchgate.net These biocatalytic production methods offer environmental and safety advantages over traditional chemical synthesis routes. researchgate.net

Given these established principles, this compound represents a potential monomer or intermediate for creating specialized fluorinated polymers or materials. Its carboxylic acid functionality allows for polymerization or grafting onto other surfaces and materials, while the fluoro- and methyl- groups would influence the final properties of the material, such as its hydrophobicity, thermal stability, and biological interactions.

Compound Index

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-methylbenzoic acid |

| 4-Fluoro-3-hydroxybutyric acid |

| 3-hydroxybutyric acid |

| Fluoromalonyl-CoA |

| Erythromycin |

| poly(2-fluoro-3-hydroxypropionic acid) |

Exploration of Biological Roles and Mechanisms of Action Non Human Systems

Interaction with Enzymes and Metabolic Pathways in Non-Human Biological Systems

There is a lack of specific research on the interaction of 4-Fluoro-3-methylbutanoic acid with enzymes and metabolic pathways in non-human biological systems. However, studies on analogous short-chain fluorinated carboxylic acids provide insights into potential mechanisms.

Investigation of Enzyme Inhibition Mechanisms in Model Organisms

While direct studies on this compound are unavailable, research on related fluorinated compounds suggests potential for enzyme inhibition. For instance, fluorinated molecules can act as inhibitors for various enzymes due to the unique electronic properties of the fluorine atom. rroij.comnih.gov The high electronegativity of fluorine can alter the acidity of nearby protons and influence the binding affinity of the molecule to the active site of an enzyme.

One relevant example is the inhibition of fatty acid amide hydrolase (FAAH) by sulfonyl fluorides, which act as covalent modifiers. daneshyari.com Although structurally different, this highlights a mechanism where a fluorine-containing group plays a key role in enzyme inactivation. Furthermore, α-fluorinated ketones are known to be potent inhibitors of serine proteases, forming stable hemiacetal adducts that mimic the tetrahedral intermediate of the enzymatic reaction. mdpi.com

The structural similarity of this compound to natural fatty acid substrates suggests it could potentially interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases or dehydrogenases. The fluorine atom could act as a "deceptive" substituent, allowing the molecule to enter the active site before potentially inhibiting the enzyme through various mechanisms, including acting as a suicide substrate or a transition-state analog. nih.gov

Table 1: Examples of Enzyme Inhibition by Fluorinated Organic Molecules

| Fluorinated Compound Class | Target Enzyme Class | Mechanism of Inhibition |

| Sulfonyl Fluorides | Esterases (e.g., FAAH) | Covalent modification |

| α-Fluorinated Ketones | Serine Proteases | Formation of stable hemiacetal adducts |

| Fluorinated Pyrimidines | Thymidylate Synthase | Covalent adduction of active site residues |

| Fluoro-sugars | Glycosidases | Formation of covalent enzyme-substrate complexes |

Impact on Biosynthetic Routes and Metabolic Stability in Microbial Systems

Specific data on the impact of this compound on microbial biosynthetic routes is not available. However, the metabolism of branched-chain fatty acids, from which 3-methylbutanoic acid is derived, is well-studied in microorganisms like Micrococcus luteus. nih.gov In these bacteria, branched-chain amino acids serve as precursors for the synthesis of branched-chain fatty acids, which are crucial components of the cell membrane. frontiersin.org The introduction of a fluorine atom could potentially disrupt these pathways.

Fluoride (B91410) ions are known to have antimicrobial actions by inhibiting key bacterial enzymes like enolase and proton-translocating F-ATPases, leading to cytoplasmic acidification and disruption of glycolysis. nih.gov While the effects of organically bound fluorine in a molecule like this compound would be different, it is plausible that its metabolism could release fluoride or that the molecule itself could interfere with metabolic pathways.

Studies on the aerobic biotransformation of other fluorinated organic compounds, such as fluorotelomer alcohols, in activated sludge have shown that microbial activity can lead to the generation of perfluorinated carboxylic acids (PFCAs). daneshyari.com This indicates that microorganisms possess enzymatic machinery capable of acting on fluorinated molecules, although the specific pathways and enzymes involved are often complex and not fully elucidated. The metabolic fate of this compound in microbial systems would likely depend on the specific microbial species and the enzymatic pathways they possess for fatty acid metabolism. acs.org

Incorporation into Peptides and Proteins for Structural and Functional Probing in Non-Human Contexts

There is no specific information available regarding the incorporation of this compound into peptides and proteins. However, the incorporation of other non-canonical fluorinated amino acids is a well-established technique to probe protein structure and function. bohrium.comnih.govresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity and the strong carbon-fluorine bond, can introduce minimal steric perturbation while significantly altering electronic properties. nih.govmdpi.com

Fluorinated amino acids can be incorporated into proteins either biosynthetically or through chemical synthesis. These modified proteins can then be studied using techniques like ¹⁹F NMR spectroscopy to gain insights into protein folding, dynamics, and interactions with other molecules. The introduction of fluorine can enhance protein stability, modulate protein-protein interactions, and influence the catalytic activity of enzymes. researchgate.net

For example, the ribosomal translation of a variety of fluorinated non-canonical amino acids has been demonstrated, leading to the de novo discovery of biologically active fluorinated macrocyclic peptides. researchgate.netnih.gov This highlights the potential for creating novel biomaterials and therapeutic agents with enhanced properties.

Antimicrobial Activity of Derivatives in Non-Human Pathogen Studies

While there are no specific studies on the antimicrobial activity of this compound derivatives, the broader classes of organic acids and fluorinated compounds have been extensively investigated for their effects on various pathogens. nih.govnih.gov

Fatty acids and their derivatives are known to possess antibacterial activity through mechanisms that include disruption of the cell membrane and inhibition of essential enzymes. nih.govresearchgate.net The introduction of fluorine into organic molecules can enhance their antimicrobial potency. For example, fluorinated pyrrolomycins have shown potent activity against staphylococcal biofilms. nih.gov Similarly, fluorinated isatins and their hydrazone derivatives have demonstrated activity against phytopathogens. mdpi.com

The antimicrobial efficacy of organic acids is often dependent on their chain length and structure. nih.gov For instance, formic acid is effective against E. coli and Salmonella spp., while longer-chain fatty acids are more potent against Clostridium perfringens. nih.gov It is plausible that derivatives of this compound could exhibit antimicrobial activity, potentially through mechanisms similar to other fatty acids, with the fluorine atom modulating the compound's potency and spectrum of activity.

Table 2: Examples of Antimicrobial Activity of Fluorinated Organic Compounds

| Compound Class | Target Organism(s) | Observed Effect |

| Fluorinated Pyrrolomycins | Staphylococcus aureus (biofilms) | Potent antibacterial activity |

| Fluorinated Isatins | Phytopathogenic bacteria and fungi | Antagonistic effect |

| Fluorinated Quinolones | Various bacteria | Broad-spectrum antibacterial activity |

| α,α-Difluorophosphonate Derivatives | Escherichia coli | Enhanced antimicrobial activity |

Development of Radiotracers for Non-Human Positron Emission Tomography (PET) Imaging Research

There is no direct evidence of this compound being developed as a radiotracer for PET imaging. However, the use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, in the development of radiotracers is a cornerstone of PET imaging in both preclinical and clinical research. mdpi.comnih.govnih.govresearchgate.net The favorable half-life and low positron energy of ¹⁸F make it an ideal radionuclide for labeling a wide range of biomolecules, including fatty acids and their analogs. nih.govnih.gov

¹⁸F-labeled fatty acids are valuable tools for studying fatty acid metabolism in vivo. alfa-chemistry.comresearchgate.netelsevierpure.comsnmjournals.org These radiotracers can provide insights into fatty acid oxidation rates in tissues like the heart and can be used to image metabolic processes in cancer. alfa-chemistry.comresearchgate.netelsevierpure.com The development of ¹⁸F-labeled thia-substituted fatty acid analogs, for example, has led to probes that are metabolically trapped within cells, allowing for the visualization of fatty acid uptake and utilization. alfa-chemistry.comresearchgate.netelsevierpure.com

Given that short-chain fatty acids can be readily taken up by cells, an ¹⁸F-labeled version of this compound could potentially serve as a PET tracer to probe cellular metabolism. The synthesis of other ¹⁸F-labeled short-chain fatty acids and their analogs has been reported, suggesting that the radiosynthesis of [¹⁸F]this compound would be feasible. snmjournals.org Such a tracer could be valuable in non-human PET imaging studies to investigate metabolic alterations in various disease models.

Table 3: Examples of ¹⁸F-Labeled Tracers for PET Imaging in Non-Human Research

| Radiotracer | Target Process/Molecule | Application in Non-Human Models |

| [¹⁸F]FDG | Glucose metabolism | Tumor imaging, neuroscience research |

| [¹⁸F]FTHA | Fatty acid oxidation | Myocardial metabolism studies |

| [¹⁸F]FACBC | Amino acid transport | Tumor imaging in rodent models |

| [¹⁸F]FLT | Cell proliferation (thymidine kinase 1 activity) | Oncology research |

Academic Landscape and Intellectual Property Trends

Analysis of Peer-Reviewed Literature Trends in Fluorinated Carboxylic Acid Research

The strategic incorporation of fluorine into organic molecules, particularly carboxylic acids, has become a cornerstone of modern medicinal chemistry and materials science. tandfonline.combenthamscience.com An analysis of peer-reviewed literature reveals a significant and sustained increase in research focused on fluorinated compounds over the past few decades. nih.govacs.org This trend is largely driven by the unique and powerful effects that fluorine substitution can impart upon a molecule's physicochemical and pharmacological properties. tandfonline.commdpi.com

Initially, research focused on the empirical benefits of adding fluorine, such as blocking metabolic pathways. A classic example is the development of Ezetimibe, where fluorine was incorporated to improve metabolic stability and in vivo potency compared to its non-fluorinated predecessor. tandfonline.com However, the field has matured significantly, with current research delving into more nuanced and predictable applications of fluorination.

Key trends in the literature include:

Modulation of Physicochemical Properties : A major research focus is on how fluorine affects a molecule's lipophilicity, acidity (pKa), and permeability. nih.govnih.gov Fluorine's high electronegativity can alter the electron distribution within a molecule, reducing the basicity of nearby functional groups, which can lead to improved membrane permeation and bioavailability. tandfonline.comnih.gov Research shows that replacing a carboxylic acid with a fluorinated alcohol or phenol (B47542) can significantly lower acidity while increasing lipophilicity. nih.gov

Enhancement of Biological Activity : Fluorine is widely used to improve the binding affinity of drug candidates to their target proteins. tandfonline.comresearchgate.net Its small size means it can often replace hydrogen without causing significant steric hindrance, while its electronic properties can introduce favorable interactions like hydrogen bonds and electrostatic interactions. benthamscience.com

Metabolic Stability : Blocking metabolically vulnerable sites with a strong carbon-fluorine (C-F) bond is a well-established and continuously explored strategy to increase the half-life of pharmaceuticals. tandfonline.comnih.govbohrium.com

Bioisosterism : Fluorinated groups are increasingly studied as bioisosteres for other functional groups. For instance, fluorinated alcohols and phenols are being investigated as surrogates for the carboxylic acid moiety, offering a way to fine-tune properties while maintaining biological function. nih.govnih.gov

Environmental and Toxicological Studies : A growing body of literature is dedicated to understanding the environmental fate and potential toxicity of highly stable perfluorinated carboxylic acids (PFCAs), reflecting a greater awareness of the long-term impacts of these persistent compounds. tandfonline.comresearchgate.netnih.gov

The consistent rise in publications and the approval of numerous fluorinated drugs by regulatory bodies like the FDA underscore the established and expanding role of fluorinated carboxylic acids and related structures in scientific research and development. nih.govmdpi.com

Review of Patent Landscape for 4-Fluoro-3-methylbutanoic Acid and Related Fluorinated Compounds

The patent landscape for fluorinated compounds is vast and reflects their commercial importance in pharmaceuticals, agrochemicals, and materials. wikipedia.org While patents specifically naming "this compound" are not prominent in broad searches, the landscape for structurally related fluorinated carboxylic acids and their derivatives reveals key areas of application and intellectual property focus. The value of such compounds often lies in their use as specialized building blocks or intermediates in the synthesis of more complex, high-value molecules.

Analysis of patents for related compounds, such as fluorinated oxobutanoic acids and other carboxylic acid derivatives, indicates their significant role in the following sectors:

Agrochemicals : A significant number of patents describe the use of fluorinated carboxylic acid esters as crucial intermediates for manufacturing fungicides and herbicides. For example, esters of 4,4-difluoro-3-oxo-butanoic acid are patented for their role in preparing pyrazole (B372694) carboxanilide fungicides. google.com Similarly, methyl 4,4,4-trifluoro-3-oxo-butanethioate is a patented reactant used to synthesize pyridine (B92270) carbothioate herbicides. google.com This demonstrates a clear commercial interest in using relatively simple fluorinated synthons to build complex, patentable active ingredients for crop protection.

Pharmaceuticals : The patent literature is replete with complex molecules containing fluorinated substructures for various therapeutic applications. While a simple molecule like this compound might be an intermediate, the final patented compounds are often large and complex. For instance, a recent patent application covers complex cyclohexane-1-carboxylic acid derivatives containing a fluoro-substituent as modulators for treating heart failure. google.com Other patents protect methods for creating fluorinated intermediates, such as 4-chloro-2-fluoro-3-substituted-phenylboronic acid esters, which are then used in Suzuki coupling reactions to produce further chemical compounds. google.com

The general trend in the patent landscape suggests that the primary intellectual property protection is sought for the final, complex product (the drug or pesticide) rather than for simpler, more fundamental building blocks unless the synthesis method for that block is particularly novel and efficient. The value of this compound, therefore, is likely as a non-patented, commercially available or synthetically accessible intermediate used in the creation of proprietary compounds.

| Patent Number | Title/Subject | Application/Utility | Assignee/Applicant |

|---|---|---|---|

| US20080004465A1 | Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters | Intermediates for pyrazole carboxanilide fungicides. google.com | Syngenta Crop Protection, Inc. |

| US4785129A | Methyl 4,4,4-trifluoro-3-oxo-butanethioate | Reactant for preparing pyridine carbothioate herbicides. google.com | Monsanto Company |

| WO2022122773A1 | 4-(...)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators | Treatment of heart failure. google.com | N/A |

| EP2797933B1 | Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol (B44631) esters | Intermediates for herbicides. google.com | Dow AgroSciences LLC |

Emerging Research Areas and Unexplored Facets in Fluorine Chemistry

The field of fluorine chemistry is dynamic, with researchers continuously pushing the boundaries of synthesis and application. Several emerging areas promise to redefine the possibilities for creating and using fluorinated molecules like this compound.

Asymmetric Fluorination : A major challenge and a burgeoning research area is the development of methods for asymmetric fluorination—the ability to introduce a fluorine atom to create a specific stereoisomer. nih.govcas.cn Significant progress has been made in organocatalysis and transition-metal catalysis to achieve high enantioselectivity. researchgate.netmdpi.com Mastering the construction of fluorine-containing quaternary stereogenic centers remains a particularly demanding but highly rewarding goal, as it would unlock access to a wider range of complex chiral drug candidates. nih.gov

Biocatalytic Fluorination : The use of enzymes to create C-F bonds is a rapidly advancing frontier. numberanalytics.comnih.gov The discovery of fluorinase enzymes, which can catalyze C-F bond formation under mild, environmentally friendly conditions, represents a paradigm shift. numberanalytics.com Directed evolution is being used to engineer these and other enzymes (such as nonheme iron enzymes) to perform novel fluorination and trifluoromethylation reactions with high precision and stereoselectivity, a process not easily achievable through traditional chemical methods. wpmucdn.comacs.org Multi-enzyme strategies are also being developed for biocatalytic fluoroalkylation. sioc.ac.cn

Late-Stage and C-H Fluorination : Historically, fluorine has been introduced early in a synthetic sequence using fluorinated building blocks. A major emerging trend is the development of methods for "late-stage fluorination," which allows for the direct introduction of fluorine into a complex molecule at a late step in its synthesis. This includes the direct conversion of carbon-hydrogen (C-H) bonds to C-F bonds. chemeurope.com A recently developed method allows for the direct fluorination of carboxylic acids, which could dramatically streamline the synthesis of compounds like this compound and its analogues. chemeurope.com

Exploring New Chemical Space : Researchers are moving beyond traditional fluorinated motifs (like -F and -CF3) to design novel, chiral fluorinated isosteres and architectures with unprecedented topologies. nih.gov This expansion of organofluorine chemical space is crucial for developing next-generation pharmaceuticals and agrochemicals. nih.govresearchgate.net

Fundamental Understanding : Cutting-edge research is also providing deeper insights into the fundamental nature of fluorine. A recent breakthrough was the experimental observation of quantum mechanical tunneling of fluorine atoms, a phenomenon that could lead to new ways of controlling chemical reactions and better understanding the reactivity of fluorinated compounds. analytica-world.com

Unidentified Organofluorine Compounds : An unexplored facet with significant health implications is the presence of "unknown" organofluorine compounds in human serum. mdpi.com While much focus has been on industrial PFAS, research suggests that fluorinated pharmaceuticals and their metabolites may contribute to the total organofluorine body burden, creating a need for new analytical methods and a better understanding of the lifecycle of these drugs. mdpi.com

| Research Area | Description | Significance | Key References |

|---|---|---|---|

| Asymmetric Fluorination | Catalytic methods (organocatalysis, transition-metal) to create specific chiral centers containing fluorine. | Access to enantiopure fluorinated drugs with potentially improved efficacy and safety. | nih.govresearchgate.netnih.gov |

| Biocatalytic Fluorination | Use of engineered enzymes (e.g., fluorinases) to form C-F bonds and perform fluoroalkylation. | Enables highly selective and sustainable synthesis under mild conditions. | numberanalytics.comwpmucdn.comacs.orgsioc.ac.cn |

| Direct C-H Fluorination | Methods to directly replace a C-H bond with a C-F bond, often at a late stage of synthesis. | Dramatically increases synthetic efficiency and access to novel analogues. | chemeurope.com |

| Quantum Tunneling | Fundamental study of the quantum behavior of fluorine atoms during chemical transformations. | Offers potential for new levels of reaction control and understanding of reactivity. | analytica-world.com |

| New Fluorinated Motifs | Design and synthesis of novel fluorinated groups beyond the commonly used ones. | Expands the toolkit for medicinal chemists to fine-tune molecular properties. | nih.gov |

Future Research Perspectives

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of fluorinated organic compounds, including 4-Fluoro-3-methylbutanoic acid, has traditionally relied on methods that are often energetically demanding and utilize hazardous reagents. The future of organofluorine chemistry is increasingly focused on the development of sustainable and efficient fluorination techniques.

Current industrial fluorination processes can be unsuitable for a sustainable future from both energy and material standpoints. nottingham.ac.ukresearchgate.net Research is now targeting new fluorination, defluorination, and fluorine transfer methodologies with an emphasis on improved sustainability over traditional techniques. nottingham.ac.ukresearchgate.net One promising avenue is the utilization of more sustainable fluorine sources, such as metal fluoride (B91410) salts, activated by organometallic complexes. nottingham.ac.ukresearchgate.net For instance, investigations into the catalytic fluorination of acyl chlorides using rhodium and iridium complexes with metal fluoride salts as the fluorine source have shown quantitative fluorination under mild conditions. nottingham.ac.ukresearchgate.net

Furthermore, the development of "green" synthetic processes with minimal environmental impact is a key goal. eurekalert.orgsciencedaily.com A recent breakthrough in this area is the efficient synthesis of sulfonyl fluorides from easily handled and highly reactive reagents, producing only non-toxic salts as by-products. eurekalert.orgsciencedaily.com While not directly applicable to the synthesis of this compound, this approach exemplifies the trend towards safer and more environmentally benign fluorination methods. eurekalert.orgsciencedaily.com Future research will likely focus on adapting such principles to the synthesis of fluorinated carboxylic acids, potentially utilizing enzymatic or chemo-enzymatic strategies to achieve high selectivity and efficiency under mild conditions.

Key Research Directions in Sustainable Fluorination:

| Research Area | Focus | Potential Impact |

| Catalytic Fluorination | Development of efficient catalysts for direct C-H fluorination and other transformations using benign fluorine sources. | Reduced energy consumption, higher atom economy, and minimized hazardous waste. |

| Flow Chemistry | Implementation of continuous flow processes for fluorination reactions. | Improved safety, scalability, and reaction control. |

| Biocatalysis | Utilization of enzymes, such as fluorinases, for selective fluorination. | Highly enantioselective and regioselective synthesis under mild, aqueous conditions. |

| Photoredox Catalysis | Use of visible light to drive fluorination reactions. | Access to novel reaction pathways and reduced reliance on harsh reagents. |

Exploration of Undiscovered Bioactivities and Targeted Applications in Non-Human Systems

The introduction of fluorine can significantly alter the biological properties of organic molecules, a principle widely exploited in pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and modify the pharmacokinetic and pharmacodynamic profiles of a molecule. wikipedia.orgresearchgate.net While the bioactivity of this compound in humans is not the focus here, its potential applications in non-human systems, such as agriculture and environmental science, remain a fertile area for investigation.

Organofluorine compounds are prevalent in a significant portion of agricultural chemicals due to their enhanced efficacy, which is often attributed to their metabolic stability. wikipedia.org Future research could explore the potential of this compound and its derivatives as herbicides, pesticides, or plant growth regulators. The chirality of the molecule could be a key factor, as different enantiomers may exhibit distinct biological activities.

The environmental fate and potential bioaccumulation of organofluorine compounds are also critical areas of study. wikipedia.org As these compounds are anthropogenically introduced into the environment, understanding their persistence and potential for biodegradation is paramount. acs.org Research into the microbial degradation of fluorinated compounds has identified pathways that can lead to the cleavage of the carbon-fluorine bond. acs.org Investigating the biodegradability of this compound could reveal novel microbial defluorinating activities and provide insights into the natural cycling of organofluorine compounds. acs.org

Potential Applications in Non-Human Systems:

| Application Area | Specific Focus | Rationale |

| Agrochemicals | Development of novel herbicides, fungicides, or insecticides. | Fluorine substitution can enhance potency and metabolic stability. |

| Veterinary Medicine | Exploration of therapeutic applications in animals. | Similar to human pharmaceuticals, fluorination can improve drug properties. |

| Environmental Tracers | Use as a tracer in environmental studies. | The C-F bond is rare in nature, making it a potential marker. |

| Material Science | Incorporation into polymers or other materials for specific properties. | Fluorination can impart hydrophobicity, thermal stability, and chemical resistance. |